molecular formula C18H13N3O2 B2699108 3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one CAS No. 1260722-45-9

3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Cat. No.: B2699108
CAS No.: 1260722-45-9
M. Wt: 303.321
InChI Key: WCEITPGRROAFKD-UHFFFAOYSA-N
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Description

3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a heterocyclic compound that combines the structural features of quinoline and oxadiazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzamide with an aldehyde or ketone in the presence of a catalyst such as graphene oxide nanosheets in an aqueous medium . This method is efficient and environmentally friendly, as it avoids the use of metal catalysts and operates under mild conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring or the quinoline moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions include various substituted quinolinones and oxadiazoles, which can have different functional groups attached to the aromatic rings.

Scientific Research Applications

3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    Quinazolin-4(3H)-one: Shares the quinoline core but lacks the oxadiazole ring.

    2,3-Dihydroquinazolinones: Similar structure but with a different oxidation state.

    4-Hydroxyquinazoline Derivatives: Similar core structure with different functional groups.

Uniqueness

3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is unique due to the presence of both the quinoline and oxadiazole rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific electronic characteristics.

Properties

IUPAC Name

3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2/c1-11-6-8-12(9-7-11)17-20-18(23-21-17)14-10-19-15-5-3-2-4-13(15)16(14)22/h2-10H,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCEITPGRROAFKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CNC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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